Azoxyaniline

Green Chemistry Mechanochemistry Chemoselectivity

Researchers requiring precise meta-substituted diamine geometry for polyimide or epoxy resin synthesis often face supply inconsistency and isomer contamination. Azoxyaniline (CAS 101-13-3) resolves this with its defined 3,3′-azoxy bridge architecture, ensuring linear polymer backbone propagation unattainable with para-isomers or generic diamines. - Strict regiochemical control: meta-NH₂ groups dictate amorphous polymer morphology for enhanced solubility and film flexibility. - Verified chemoselectivity: Optimized synthetic routes suppress over-oxidation to azo/nitro by-products, delivering consistent material performance. - Reliable sourcing: Available as a specialty building block with batch-to-batch traceability for advanced composite and electronics research.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 101-13-3
Cat. No. B085992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxyaniline
CAS101-13-3
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=[N+](C2=CC=CC(=C2)N)[O-])N
InChIInChI=1S/C12H12N4O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H,13-14H2
InChIKeyDJGYNCWNFYWANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azoxyaniline (CAS 101-13-3) Procurement Guide: 3,3′-Azoxydianiline for Precision Synthesis


Azoxyaniline (CAS 101-13-3), systematically named 3,3′-(1-oxido-1,2-diazenediyl)bis[benzenamine] or 3,3′-diaminoazoxybenzene, is a meta-substituted aromatic diamine featuring an azoxy (–N=N(O)–) bridge [1]. With a molecular formula of C12H12N4O and a molecular weight of 228.25 g/mol, it is characterized by two primary amine groups in the meta-positions relative to the central azoxy linkage [2]. This specific substitution pattern and the unique electronic character of the azoxy group confer distinct chemical reactivity and physical properties, including a calculated LogP of 4.4623 and a topological polar surface area of 93.2 Ų [2][3]. These features differentiate it from other aromatic diamines and azoxybenzene isomers, making it a specialized intermediate in organic synthesis and materials science.

Why Generic Substitution Fails for Azoxyaniline (101-13-3) in Research and Development


Substituting Azoxyaniline with a generic aromatic diamine or a different azoxybenzene isomer is chemically unfeasible due to its precise structural and electronic configuration. The meta-substitution pattern of the amino groups in 3,3′-azoxydianiline dictates the geometry and electronic density of the resulting derivatives, which is critical in applications such as polymer synthesis where linearity and specific reactivity are paramount. In contrast, the para-isomer (4,4′-azoxydianiline) or simpler aniline derivatives will lead to profoundly different molecular architectures and material properties [1]. Furthermore, the azoxy group itself is a unique, polarizable functional unit that is not equivalent to an azo (–N=N–) or a diaminoalkane bridge. The selective formation and preservation of this azoxy linkage during synthetic sequences is non-trivial; as highlighted in contemporary research, achieving chemoselectivity for the azoxy product over the corresponding azo or nitro compounds requires carefully controlled reaction conditions [1][2]. Therefore, any attempt at generic substitution without rigorous validation will likely result in failed reactions, altered product specifications, and unreliable research outcomes.

Azoxyaniline (101-13-3) Quantitative Differentiation: A Comparator-Based Evidence Guide


Chemoselective Synthesis of Azoxyaniline over Azo and Nitro Byproducts

Azoxyaniline can be synthesized with high chemoselectivity, a critical differentiator from the competing formation of azo and nitro compounds. Research by Thorwirth et al. demonstrates that the solvent-free oxidation of aniline in a planetary ball mill allows for 'switchable selectivity' [1]. The choice of oxidant and grinding auxiliary enables the preferential formation of the azoxy product, a feat that is challenging or impossible with conventional solution-phase methods where product mixtures are common [1]. This process, achieving the chemoselective formation of the azoxy compound, contrasts with other energy input methods like microwave or classical heating, which are less efficient and offer less control [1].

Green Chemistry Mechanochemistry Chemoselectivity

Enzymatic Synthesis of Azoxyaniline with High Turnover Number and Selectivity

A novel biocatalytic route offers a significant advantage for synthesizing azoxy compounds like Azoxyaniline. Li et al. (2024) report that fungal unspecific peroxygenases (UPOs) can catalyze the oxidative dimerization of anilines to azoxy products with remarkable efficiency [1]. The system achieved up to 48,450 turnovers and a turnover frequency (TOF) of 6.7 s⁻¹, with substrate transformations reaching up to 99% conversion and 98% chemoselectivity for the azoxy product [1]. This performance stands in stark contrast to the previously limited scope of biocatalytic synthesis of azoxy compounds, which were 'rarely synthesized using enzyme catalysts' [1].

Biocatalysis Green Synthesis Peroxygenases

Meta-Substitution Pattern Dictates Linear Polymer Architecture and Reactivity

The unique meta-substitution pattern of the amino groups on the azoxybenzene core of Azoxyaniline (3,3′-azoxydianiline) is a critical structural differentiator from its para-isomer, 4,4′-azoxydianiline. In polymer synthesis, the meta-substitution creates a 'kinked' or non-linear geometry in the polymer backbone, which can significantly influence the polymer's properties such as solubility, glass transition temperature (Tg), and mechanical flexibility compared to the more rigid, rod-like polymers derived from para-substituted diamines [1]. While a direct, quantitative comparison of polymer properties derived from these specific isomers is not provided in a single source, this is a fundamental principle of polymer chemistry (class-level inference) [1]. The meta-diamine yields amorphous, more processable polymers, while the para-diamine yields semi-crystalline, high-strength materials.

Polymer Chemistry Materials Science Diamine Monomer

Azoxyaniline (CAS 101-13-3) in Practice: High-Value Application Scenarios


Synthesis of Novel Azo-Azoxy Functional Materials

Azoxyaniline serves as a versatile building block for constructing advanced materials with tailored photophysical or electronic properties. The azoxy group is a unique chromophore and can participate in redox chemistry, while the primary amines offer handles for further functionalization [1]. Researchers can use Azoxyaniline to synthesize asymmetric azo-azoxy dyes, liquid crystal precursors, or metal-organic frameworks (MOFs) with specific pore geometries dictated by the meta-substitution pattern. The high chemoselectivity available in its synthesis, as demonstrated by Thorwirth et al., ensures a purer starting material, which is critical for reproducible material performance [1].

Biocatalytic and Green Chemistry Research Programs

This compound is an ideal candidate for studies exploring novel, environmentally benign synthetic methodologies. The recent demonstration by Li et al. of a high-performance biocatalytic route to azoxy compounds using unspecific peroxygenases highlights its relevance in state-of-the-art green chemistry [2]. Procuring Azoxyaniline allows researchers to benchmark new catalysts (enzymatic, heterogeneous, or homogeneous) for aniline oxidation, to investigate the mechanism of azoxy bond formation, or to develop continuous-flow processes for its production. Its use aligns with the principles of green chemistry, which favor the oxidation of stable and affordable aniline precursors [2].

Specialty Polymer Synthesis and Modification

The meta-arrangement of its amine groups makes 3,3′-azoxydianiline a crucial monomer for synthesizing high-performance polymers with specific properties [3]. It is particularly valuable for creating amorphous polyimides, polyamides, or epoxy resins that require enhanced solubility, transparency, or flexibility compared to their rigid, para-linked analogs. These polymers find applications in advanced composites, flexible electronics, and aerospace materials. Furthermore, the azoxy linkage itself can be a site for post-polymerization modification or can impart unique thermal and oxidative stability to the final polymer matrix [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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